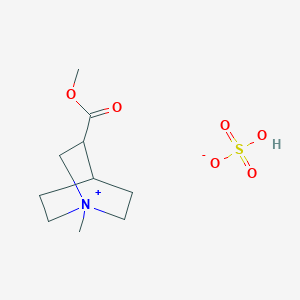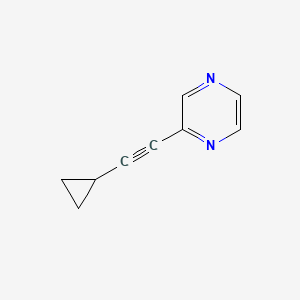
Thiocyanic acid, 3-pyridinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiocyanatopyridine is an organic compound with the molecular formula C6H4N2S It is a derivative of pyridine, where a thiocyanate group is attached to the third carbon of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiocyanatopyridine typically involves the thiocyanation of pyridine derivatives. One common method is the reaction of 3-bromopyridine with potassium thiocyanate in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the substitution of the bromine atom with the thiocyanate group.
Industrial Production Methods: Industrial production of 3-Thiocyanatopyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Thiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The sulfur atom in the thiocyanate group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thiocyanate group can be reduced to form thiols or disulfides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or sodium methoxide in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include 3-aminopyridine or 3-methoxypyridine.
Oxidation Reactions: Products include 3-thiocyanatopyridine sulfoxide or sulfone.
Reduction Reactions: Products include 3-mercaptopyridine or 3,3’-dithiopyridine.
Wissenschaftliche Forschungsanwendungen
3-Thiocyanatopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial properties. Derivatives of 3-Thiocyanatopyridine have shown activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its derivatives are being investigated for their anticancer and anti-inflammatory properties.
Industry: It is used in the production of dyes and pigments. Its unique chemical properties make it suitable for use in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Thiocyanatopyridine involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells.
Vergleich Mit ähnlichen Verbindungen
2-Thiocyanatopyridine: Similar structure but with the thiocyanate group attached to the second carbon of the pyridine ring.
4-Thiocyanatopyridine: Similar structure but with the thiocyanate group attached to the fourth carbon of the pyridine ring.
3-Thiocyanatopyrazole: A pyrazole derivative with a thiocyanate group at the third position.
Uniqueness: 3-Thiocyanatopyridine is unique due to its specific position of the thiocyanate group, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers and analogs.
Eigenschaften
CAS-Nummer |
2645-25-2 |
|---|---|
Molekularformel |
C6H4N2S |
Molekulargewicht |
136.18 g/mol |
IUPAC-Name |
pyridin-3-yl thiocyanate |
InChI |
InChI=1S/C6H4N2S/c7-5-9-6-2-1-3-8-4-6/h1-4H |
InChI-Schlüssel |
OYKDNXIKMAQMJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)








